molecular formula C12H12N2O B061546 4-(2-Oxopiperidin-1-YL)benzonitrile CAS No. 186651-05-8

4-(2-Oxopiperidin-1-YL)benzonitrile

Cat. No.: B061546
CAS No.: 186651-05-8
M. Wt: 200.24 g/mol
InChI Key: JZUWCFWVVUASEA-UHFFFAOYSA-N
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Description

4-(2-Oxopiperidin-1-YL)benzonitrile is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C12H12N2O, this compound features a benzonitrile moiety linked to a 2-oxopiperidine (2-piperidinone) ring, a common pharmacophore in drug discovery . Key Research Applications & Value This compound serves as a critical synthetic intermediate in the development of novel therapeutic agents. Its primary research value lies in its role as a precursor in the synthesis of potent and selective Factor Xa (FXa) inhibitors , a class of anticoagulants used for the prevention and treatment of thromboembolic diseases . The 4-(2-oxopiperidin-1-yl)phenyl group is a key structural element found in advanced drug candidates, where it contributes to high binding affinity and selectivity . Researchers utilize this benzonitrile derivative to construct complex heterocyclic systems, such as pyrazolopyridines, which are core structures in approved anticoagulant medications like apixaban . Handling & Compliance This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in a appropriately controlled environment.

Properties

IUPAC Name

4-(2-oxopiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUWCFWVVUASEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620103
Record name 4-(2-Oxopiperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186651-05-8
Record name 4-(2-Oxopiperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Elucidation of 4 2 Oxopiperidin 1 Yl Benzonitrile and Its Analogs

Established Synthetic Pathways to 4-(2-Oxopiperidin-1-YL)benzonitrile

The construction of this compound is most commonly accomplished via nucleophilic aromatic substitution, although other cross-coupling methodologies have emerged as powerful alternatives.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) represents a primary and widely utilized method for synthesizing this compound. This strategy involves the reaction of a nucleophile, the deprotonated form of δ-valerolactam (2-piperidone), with an aryl halide that is "activated" by a strong electron-withdrawing group, such as the nitrile function at the para-position.

The most common substrate for this reaction is 4-fluorobenzonitrile (B33359). The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and requires a strong base to deprotonate the lactam.

General Reaction Scheme:

Common bases used for this transformation include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K2CO3). The choice of base and reaction temperature can influence the reaction rate and yield. For instance, the synthesis of the analogous compound, 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, is achieved by heating 4-fluorobenzonitrile with the piperidine (B6355638) derivative in DMSO. scite.ai Similarly, 4-(4-hydroxy-piperidin-1-yl)-benzonitrile can be synthesized from 4-fluorobenzonitrile and 4-hydroxypiperidine. libretexts.org

Table 1: Representative Conditions for SNAr Synthesis of Aryl-Piperidinone Derivatives

Starting Materials Base Solvent Temperature Product Reference
4-Fluorobenzonitrile, 1-(piperidin-4-yl)piperidine - DMSO Reflux 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile scite.ai
4-Fluorobenzonitrile, 4-Hydroxypiperidine K2CO3 DMF 80 °C 4-(4-Hydroxy-piperidin-1-yl)-benzonitrile libretexts.org

Alternative Synthetic Routes and Methodologies

While SNAr is a robust method, alternative transition-metal-catalyzed cross-coupling reactions have been developed, offering milder conditions and broader substrate scope.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be applied to the synthesis of this compound. wikipedia.orgacsgcipr.org This method couples an aryl halide or triflate with an amine (or in this case, a lactam). It is particularly useful when the aryl halide is less reactive (e.g., a chloride or bromide) than the corresponding fluoride (B91410) used in SNAr. wikipedia.orgacsgcipr.orgnih.gov The catalytic system typically consists of a palladium source (e.g., Pd(OAc)2 or [Pd(cinnamyl)Cl]2) and a phosphine (B1218219) ligand (e.g., XPhos, BippyPhos). nih.govsemanticscholar.org A base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), is also required. semanticscholar.org

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed method for forming C-N bonds. organic-chemistry.org The "Ullmann-type" reaction involves coupling an aryl halide with an amine, alcohol, or thiol. For the synthesis of the target compound, this would involve reacting 4-halobenzonitrile with δ-valerolactam in the presence of a copper catalyst (e.g., CuI, Cu(II) oxinate) and a base, often at elevated temperatures. organic-chemistry.orgresearchgate.net While classic Ullmann conditions can be harsh, modern variations with specific ligands can proceed under milder conditions. organic-chemistry.org

Reaction Mechanisms Governing Synthesis

Understanding the mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and predicting outcomes.

Detailed Mechanistic Investigations of Key Transformations

SNAr Mechanism: The generally accepted mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process.

Addition Step: The nucleophile (the valerolactam anion) attacks the carbon atom bearing the leaving group (fluorine) on the electron-deficient benzonitrile (B105546) ring. This attack is perpendicular to the aromatic plane and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing nitrile group.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride anion). This step is typically fast.

Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state, rather than through a discrete intermediate.

Buchwald-Hartwig Amination Catalytic Cycle: The mechanism involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

Amine Coordination and Deprotonation: The lactam coordinates to the palladium center, and the base removes the N-H proton to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the product, this compound, is released, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Catalytic Systems and Their Mechanistic Roles in Synthesis

In these syntheses, the catalytic systems play a pivotal role in facilitating the key bond-forming steps.

Table 2: Catalytic Systems and Their Functions

Reaction Catalyst System Component Role
SNAr Base (e.g., NaH, K2CO3) Acts as a stoichiometric reagent to deprotonate the lactam, generating the active nucleophile required for the attack on the aryl halide.
Buchwald-Hartwig Palladium Precatalyst (e.g., Pd(OAc)2) Source of the active Pd(0) catalyst that drives the catalytic cycle. beilstein-journals.org
Phosphine Ligand (e.g., XPhos, dppf) Stabilizes the palladium center, promotes oxidative addition and reductive elimination, and influences the reaction's scope and efficiency. wikipedia.orgsemanticscholar.org
Base (e.g., NaOt-Bu, Cs2CO3) Facilitates the deprotonation of the lactam at the palladium center, forming the key palladium-amido intermediate. semanticscholar.org

| Ullmann Condensation | Copper Catalyst (e.g., CuI) | The active Cu(I) species undergoes oxidative addition with the aryl halide, facilitating the coupling with the lactam nucleophile. organic-chemistry.org |

Chemical Transformations and Reactivity of this compound

The structure of this compound contains several reactive sites: the nitrile group, the aromatic ring, and the lactam ring. This allows for a variety of subsequent chemical transformations.

Reactions of the Nitrile Group:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-(2-oxopiperidin-1-yl)benzoic acid. This transformation can be achieved under either acidic (e.g., reflux with aqueous HCl) or basic (e.g., reflux with aqueous NaOH followed by acidification) conditions. libretexts.orgweebly.comchemistrysteps.comchemguide.co.uk The reaction proceeds through an intermediate amide. weebly.comchemistrysteps.com

Reduction: The nitrile can be reduced to a primary amine, forming [4-(2-oxopiperidin-1-yl)phenyl]methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 over a Pd, Pt, or Ni catalyst). youtube.comlibretexts.orgorganic-chemistry.orgacsgcipr.org

Reactions of the Aromatic Ring:

Electrophilic Aromatic Substitution: The benzonitrile ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrile group. However, under forcing conditions, reactions such as nitration can occur, likely directing the incoming electrophile to the meta-position relative to the nitrile. The presence of the electron-donating piperidinone nitrogen may compete with this directing effect. The existence of 2-Nitro-4-(2-oxopiperidin-1-yl)benzonitrile indicates that substitution ortho to the piperidinone moiety is possible.

Reactions involving the Lactam Ring:

Reduction: The amide carbonyl within the lactam ring can be reduced to a methylene (B1212753) group using strong reducing agents like LiAlH4, which would convert the 2-oxopiperidinyl moiety into a piperidinyl ring.

Ring-Opening: Under harsh hydrolytic conditions (strong acid or base and high temperatures), the amide bond of the lactam can be cleaved, leading to ring-opened products.

Cycloaddition Reactions:

The nitrile group or the aromatic system can potentially participate in cycloaddition reactions. For instance, nitrile oxides can undergo 1,3-dipolar cycloaddition reactions. researchgate.net Furthermore, benzonitrile derivatives can be involved in [4+2] cycloaddition (Diels-Alder) reactions, either as the dienophile or as part of a diene system, leading to the formation of complex polycyclic structures. mdpi.comnih.govnih.gov

Reduction of the Nitrile Moiety

The nitrile group (-C≡N) of this compound is a key functional group that can be readily reduced to a primary amine, yielding 1-(4-(aminomethyl)phenyl)piperidin-2-one. This transformation is fundamental for introducing a flexible and basic aminomethyl substituent. The reduction can be achieved through several methods, most commonly via catalytic hydrogenation or with chemical hydrides.

Catalytic hydrogenation involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (Pd/C) or other materials like silica (B1680970) (Ni/SiO₂). acs.orgumich.edu The reaction conditions, such as temperature and pressure, can be varied to optimize the yield and selectivity. nih.gov For instance, the hydrogenation of benzonitrile to benzylamine (B48309) has been studied extensively, providing a model for the reduction of its derivatives. umich.eduwikipedia.org While highly effective, catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amine byproducts through subsequent reactions of the primary amine product. acs.org

Chemical reduction offers an alternative route. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield. nih.govoup.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to hydrolyze the intermediate aluminum complexes and liberate the amine. oup.com Unlike catalytic hydrogenation, LiAlH₄ reduction is less prone to forming secondary amine byproducts. Other hydride reagents, such as boranes, have also been employed for nitrile reduction. santiago-lab.com

The choice of reduction method depends on factors like substrate tolerance to other functional groups, desired selectivity, and reaction scale. For this compound, the lactam ring is generally stable under many nitrile reduction conditions.

Table 1: Selected Methods for the Reduction of the Nitrile Moiety

MethodReagents & ConditionsProductNotes
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney Ni; elevated temperature and pressure. nih.govacs.org1-(4-(aminomethyl)phenyl)piperidin-2-oneA widely used industrial method. Selectivity can be an issue, potentially forming secondary amines. acs.org
Chemical Reduction1. LiAlH₄ in THF or Et₂O 2. H₂O or H₃O⁺ workup. oup.com1-(4-(aminomethyl)phenyl)piperidin-2-oneOffers high yields and is less likely to form byproducts compared to catalytic hydrogenation. oup.com
Transfer HydrogenationAmmonia borane (B79455) (H₃NBH₃) or other borane carriers. santiago-lab.com1-(4-(aminomethyl)phenyl)piperidin-2-oneOften proceeds under milder, metal-free conditions. santiago-lab.com

Substitution Reactions and Functionalization of the Core Structure

The core structure of this compound offers multiple sites for further functionalization, including the aromatic ring and the lactam moiety.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The regiochemical outcome of these reactions is directed by the two substituents on the ring: the nitrile group and the lactam nitrogen. The nitrile group is an electron-withdrawing group and acts as a meta-director. Conversely, the nitrogen atom of the lactam is an electron-donating group (via resonance) and is an ortho, para-director. The amide nitrogen's activating effect generally dominates, directing incoming electrophiles to the positions ortho to the lactam substituent (positions 3 and 5 on the ring).

Functionalization of the Piperidinone Ring: The lactam ring itself can be a site of reaction. The carbonyl group can be targeted, as discussed in section 2.3.5. Additionally, the α-carbons adjacent to the carbonyl or the nitrogen can be functionalized. Methods for the α-functionalization of piperidines and related aza-cycles often involve the generation of an intermediate nucleophile or radical that can then react with various electrophiles. researchgate.netacs.org For instance, ozonation of N-aryl cyclic amines has been shown to be a metal-free method for introducing a carbonyl function into the heterocyclic ring, converting an N-aryl piperidine into the corresponding N-aryl piperidinone. semanticscholar.org

Hydrolysis Processes of Nitrile and Amide Functionalities

The compound contains two functional groups susceptible to hydrolysis: the nitrile and the lactam (an amide). These reactions typically require acidic or basic conditions and can often be controlled to achieve selective cleavage.

Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-(2-oxopiperidin-1-yl)benzoic acid. This reaction typically proceeds in two stages: the nitrile is first hydrated to a primary amide (4-(2-oxopiperidin-1-yl)benzamide), which is then further hydrolyzed to the carboxylic acid. oup.comarkat-usa.org The complete hydrolysis to the carboxylic acid usually requires vigorous conditions, such as heating in strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH). arkat-usa.org Under milder alkaline conditions, it is sometimes possible to stop the reaction at the primary amide stage. umich.eduresearchgate.net

Lactam Hydrolysis: The amide bond within the six-membered piperidinone ring can also be cleaved by hydrolysis. This ring-opening reaction results in the formation of an amino acid, specifically 5-((4-cyanophenyl)amino)pentanoic acid. Like the hydrolysis of acyclic amides, this process can be catalyzed by either acid or base. cdnsciencepub.comyoutube.com The rate of lactam hydrolysis is influenced by ring strain and steric factors, with six-membered δ-lactams like piperidinone being relatively stable compared to more strained systems like β-lactams. acs.orgcdnsciencepub.comrsc.org Achieving hydrolysis of the stable lactam ring generally requires forcing conditions, such as prolonged heating with a strong acid or base. acs.org

Selective hydrolysis is feasible due to the different reactivities of the two groups. The nitrile group is generally more susceptible to hydrolysis than the stable δ-lactam ring.

Table 2: Comparison of Hydrolysis Processes

ProcessFunctional GroupConditionsProduct
Nitrile HydrolysisNitrile (-C≡N)Strong acid (e.g., aq. H₂SO₄) or base (e.g., aq. NaOH), heat. oup.comarkat-usa.org4-(2-oxopiperidin-1-yl)benzoic acid
Lactam HydrolysisAmide (-CO-N-)Strong acid or base, prolonged heating. cdnsciencepub.comacs.org5-((4-cyanophenyl)amino)pentanoic acid

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily react with the electrophilic carbon of the nitrile group. msu.edukrayonnz.com The reaction of this compound with a Grignard reagent results in the formation of an intermediate imine-magnesium salt. masterorganicchemistry.com This intermediate is stable under the reaction conditions but is readily hydrolyzed upon aqueous acidic workup (e.g., H₃O⁺) to yield a ketone. masterorganicchemistry.comshaalaa.com

This two-step sequence provides a powerful method for converting the nitrile functionality into a ketone, leading to the synthesis of analogs such as 1-(4-acylphenyl)piperidin-2-ones. The nature of the resulting ketone depends on the 'R' group of the organometallic reagent used. For example, reaction with methylmagnesium bromide would yield 1-(4-acetylphenyl)piperidin-2-one, while reaction with phenylmagnesium bromide would produce 1-(4-benzoylphenyl)piperidin-2-one. This reaction is generally highly specific for the nitrile group, leaving the lactam carbonyl untouched.

Table 3: Derivatization with Organometallic Reagents

Organometallic Reagent (R-MgX)IntermediateFinal Product (after hydrolysis)
Methylmagnesium bromide (CH₃MgBr)Imine-magnesium salt1-(4-acetylphenyl)piperidin-2-one
Ethylmagnesium bromide (CH₃CH₂MgBr)Imine-magnesium salt1-(4-propionylphenyl)piperidin-2-one
Phenylmagnesium bromide (C₆H₅MgBr)Imine-magnesium salt1-(4-benzoylphenyl)piperidin-2-one

Other Derivatization Reactions

Beyond the reactions described above, the lactam carbonyl group offers another site for derivatization. One notable reaction is thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S). This is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). chemicalbook.comwikipedia.org

The reaction of this compound with Lawesson's reagent, typically by heating in an inert solvent like toluene (B28343) or xylene, would convert the lactam carbonyl to a thiolactam. santiago-lab.comnih.gov This yields the corresponding 4-(2-thioxopiperidin-1-yl)benzonitrile. Lawesson's reagent is known to be effective for the thionation of amides and lactams, often with high efficiency and tolerance for other functional groups, including nitriles. chemicalbook.comnih.gov This transformation can be useful for modifying the electronic properties and biological activity of the parent molecule.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a ¹H NMR spectrum of 4-(2-Oxopiperidin-1-YL)benzonitrile, distinct signals would be expected for the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the 2-oxopiperidone ring.

The benzonitrile portion is anticipated to show a characteristic AA'BB' system for the para-substituted aromatic ring. This would appear as two sets of doublets in the aromatic region of the spectrum. The protons ortho to the electron-withdrawing nitrile group (H-3' and H-5') would be expected to resonate at a higher chemical shift (further downfield) compared to the protons meta to the nitrile group (H-2' and H-6').

For the 2-oxopiperidone ring, three distinct sets of methylene (B1212753) proton signals are expected. The protons on the carbon adjacent to the nitrogen (C-6) would likely appear as a triplet. The protons on the carbon adjacent to the carbonyl group (C-3) would also be expected to be a triplet. The protons at the C-4 and C-5 positions would likely appear as multiplets due to coupling with the adjacent methylene groups.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
H-2', H-6' (Aromatic)~ 7.4 - 7.6Doublet
H-3', H-5' (Aromatic)~ 7.7 - 7.9Doublet
H-6 (Piperidinone)~ 3.6 - 3.8Triplet
H-3 (Piperidinone)~ 2.5 - 2.7Triplet
H-4, H-5 (Piperidinone)~ 1.9 - 2.2Multiplet

Note: These are predicted values based on the analysis of similar structures. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule. For this compound, a total of nine distinct signals would be expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the nine chemically non-equivalent carbon atoms.

The carbon of the nitrile group (C≡N) is expected to appear in the range of 118-120 ppm. The carbonyl carbon (C=O) of the amide in the piperidinone ring would be found significantly downfield, typically in the range of 170-175 ppm. The aromatic carbons would produce four signals: one for the carbon attached to the nitrile group, one for the carbon attached to the piperidinone nitrogen, and two for the protonated aromatic carbons. The three aliphatic carbons of the piperidinone ring would appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (Amide)~ 170 - 175
C-q (Aromatic, attached to N)~ 140 - 145
C-H (Aromatic)~ 120 - 135 (2 signals)
C-q (Aromatic, attached to CN)~ 110 - 115
C≡N (Nitrile)~ 118 - 120
C-6 (Piperidinone)~ 50 - 55
C-3 (Piperidinone)~ 30 - 35
C-4, C-5 (Piperidinone)~ 20 - 30 (2 signals)

Note: These are predicted values based on the analysis of similar structures and known chemical shift ranges for these functional groups.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent methylene protons within the piperidinone ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6). It would also show correlations between the ortho- and meta-protons on the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each protonated carbon would show a cross-peak with its attached proton(s). This allows for the direct assignment of the carbon signals for all the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons (like the carbonyl and nitrile carbons) and for linking the benzonitrile and piperidinone fragments. For instance, the protons on C-6 of the piperidinone ring would be expected to show a correlation to the aromatic carbon C-1'. Similarly, the aromatic protons would show correlations to the nitrile carbon and the other aromatic carbons.

Together, these 2D NMR techniques would provide a comprehensive and definitive structural proof of this compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The key functional groups in this compound would give rise to characteristic absorption bands.

The most prominent and easily identifiable peaks would be from the nitrile (C≡N) and the amide carbonyl (C=O) stretching vibrations. The C≡N stretch is expected as a sharp, medium-intensity band. The C=O stretch of the lactam would be a strong, sharp band. Other expected vibrations include C-H stretching from both the aromatic and aliphatic parts of the molecule, and C-N stretching.

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium
C≡N Stretch (Nitrile)2230 - 2210Medium, Sharp
C=O Stretch (Amide)1680 - 1650Strong, Sharp
C-N Stretch1350 - 1250Medium

Note: These are predicted values based on typical functional group absorption regions.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While no specific Raman data for this compound was found, data for the structurally similar 1-(4-Nitrophenyl)piperidin-2-one is available and can provide insights. beilstein-journals.org

In a Raman spectrum of this compound, the nitrile (C≡N) stretch would be expected to give a strong and sharp signal, as it is a highly polarizable bond. The aromatic ring vibrations would also be prominent. The carbonyl (C=O) stretch, while strong in the IR, is often weaker in the Raman spectrum. The aliphatic C-H stretching and bending vibrations would also be present.

A comparative analysis with a similar molecule like 1-(4-Nitrophenyl)piperidin-2-one shows characteristic bands for the piperidinone ring and the substituted phenyl ring, which would be expected to be similar for the title compound, with the key difference being the presence of a nitrile group instead of a nitro group. beilstein-journals.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of synthetic compounds, providing precise information on molecular mass and elemental composition, as well as insights into the compound's structure through fragmentation analysis. For a molecule such as this compound, with the molecular formula C₁₂H₁₂N₂O, the theoretical monoisotopic mass is calculated to be 200.09496 Da. This value serves as a benchmark for experimental determination via high-resolution mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for confirming the elemental composition of novel compounds. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, an HRMS analysis would typically be conducted using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. In positive ion mode, the compound would be expected to be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 201.10224. The confirmation of this value in an experimental setting, within a narrow mass tolerance window, provides strong evidence for the compound's elemental composition.

While specific experimental HRMS data for this compound is not available in the reviewed literature, we can present the theoretical values for the primary adducts that would be targeted in such an analysis.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct Ion Molecular Formula Theoretical m/z
[M+H]⁺ C₁₂H₁₃N₂O⁺ 201.10224
[M+Na]⁺ C₁₂H₁₂N₂ONa⁺ 223.08418
[M+K]⁺ C₁₂H₁₂N₂OK⁺ 239.05812

This table presents calculated theoretical values. Experimental data is required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, the ion of interest (for instance, the [M+H]⁺ ion of this compound at m/z 201.10224) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are detected, producing a fragmentation spectrum that is characteristic of the compound's structure.

The fragmentation of this compound would be expected to occur at the most labile bonds. Key fragmentation pathways would likely involve the piperidinone ring and the bond connecting it to the benzonitrile moiety. Potential cleavages could include:

Loss of the carbonyl group (CO) from the piperidinone ring.

Cleavage of the piperidinone ring itself, leading to various smaller fragments.

Fission of the N-C bond between the piperidinone ring and the phenyl ring.

Analysis of these fragmentation patterns allows for the unambiguous differentiation from its isomers, such as 4-(4-Oxopiperidin-1-YL)benzonitrile, which would produce a different set of fragment ions upon CID.

Detailed experimental fragmentation data for this compound is not publicly documented. However, a predictive fragmentation analysis provides a hypothesis of the expected product ions that would be used for structural confirmation.

Table 2: Predicted Major Fragment Ions in MS/MS Analysis of this compound ([M+H]⁺)

Predicted Fragment Ion (m/z) Putative Structure/Loss
173.0710 [M+H - CO]⁺
119.0597 [C₇H₇N₂]⁺ (Benzenamine, 4-ethynyl-)
102.0444 [C₇H₄N]⁺ (Benzonitrile moiety)

This table is based on predictive fragmentation pathways. Experimental MS/MS analysis is necessary to confirm the actual fragmentation pattern.

Solid State Structure and Crystallographic Investigations

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific SCXRD study for 4-(2-Oxopiperidin-1-YL)benzonitrile is not widely reported in publicly available literature, analysis of structurally similar compounds provides valuable insights into its likely molecular conformation.

For instance, the crystal structure of the related compound 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile reveals that the piperidine (B6355638) rings adopt chair conformations. nih.govnih.gov This is a common low-energy conformation for such six-membered rings. It is therefore highly probable that the 2-oxopiperidin ring in this compound also adopts a similar chair or a slightly distorted chair conformation due to the presence of the carbonyl group.

The determination of the crystal system, space group, and unit cell dimensions are primary outcomes of an SCXRD analysis. For a related benzonitrile (B105546) derivative, 4-(1,3-dimethyl-2,3-dihydro-1H-perimidin-2-yl)benzonitrile, the crystal system was determined to be orthorhombic with the space group Pbca. researchgate.net Another example, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, crystallizes in a monoclinic system with the space group P21/c. nih.gov These examples highlight the diversity of crystal symmetries that can be adopted by benzonitrile-containing compounds.

A hypothetical crystallographic data table for this compound, based on common findings for similar organic molecules, is presented below. It is important to note that this is a representative table and the actual values can only be confirmed through experimental SCXRD analysis.

Crystallographic Parameter Hypothetical Value
Chemical FormulaC12H12N2O
Formula Weight200.24 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~10.5
b (Å)~8.5
c (Å)~12.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~1020
Z4
Density (calculated) (g/cm³)~1.30

Polymorphism and Crystalline Forms of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly crucial in the pharmaceutical industry, as different forms of a drug can have different bioavailabilities.

For benzonitrile derivatives, the existence of multiple polymorphic forms has been documented. For example, novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride have been identified and characterized. google.com These forms include anhydrates and solvates with various solvents like water, acetone, and methanol. google.com

Given that this compound possesses functional groups capable of hydrogen bonding and other intermolecular interactions, it is plausible that it could also exhibit polymorphism. The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, would likely influence the resulting crystalline form. The identification and characterization of potential polymorphs would typically involve techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and properties of the crystalline solid.

In the case of this compound, several types of intermolecular interactions are expected to play a role in its crystal packing:

Hydrogen Bonds: While the molecule does not have a classic hydrogen bond donor like an -OH or -NH group, weak C-H···O and C-H···N hydrogen bonds are likely to be present. The oxygen atom of the carbonyl group in the oxopiperidin ring and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors.

π-π Stacking: The presence of the benzene (B151609) ring allows for π-π stacking interactions between adjacent molecules. These interactions are common in aromatic compounds and contribute significantly to the stability of the crystal structure.

Dipole-Dipole Interactions: The carbonyl and nitrile groups are polar, leading to dipole-dipole interactions that will influence the orientation of molecules within the crystal lattice.

The study of related structures provides insight into the likely interactions. For instance, in the crystal packing of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, intermolecular C-H···N hydrogen bonds and C-H···π interactions are observed. nih.govnih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in crystals. researchgate.net For example, in 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate, Hirshfeld analysis revealed that H···H, C···H/H···C, and N···H/H···N interactions were the most significant contributors to the crystal packing. researchgate.net

Crystal Engineering Approaches for Tailored Solid Forms

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. By strategically modifying the molecular structure or the crystallization conditions, it is possible to control the crystal packing and, consequently, the material's properties.

For this compound, crystal engineering strategies could be employed to:

Introduce Co-formers: The formation of co-crystals with other molecules that can form strong and directional hydrogen bonds could lead to new crystalline forms with altered properties.

Solvent Selection: As mentioned in the context of polymorphism, the choice of solvent can have a profound impact on the resulting crystal structure. Solvents that can interact with the solute molecules through hydrogen bonding or other specific interactions can be incorporated into the crystal lattice to form solvates.

Supramolecular Synthons: The predictable and robust interactions between functional groups, known as supramolecular synthons, can be utilized to guide the assembly of molecules into a desired architecture. For instance, the potential for weak hydrogen bonding involving the carbonyl and nitrile groups could be exploited to create specific packing motifs.

The synthesis of various derivatives and the study of their crystal structures can provide a deeper understanding of the structure-property relationships in this class of compounds, paving the way for the rational design of materials with tailored solid-state properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. youtube.com For 4-(2-Oxopiperidin-1-YL)benzonitrile, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to model its electronic structure. researchgate.net These calculations provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites within the molecule, which are crucial for predicting its reactivity in chemical reactions. For instance, the nitrogen of the nitrile group and the oxygen of the lactam ring are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the aromatic ring and the carbonyl carbon are likely to be electron-deficient and prone to nucleophilic attack.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents illustrative data based on typical quantum chemical calculations for similar organic molecules.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-31G(d)
LUMO Energy-1.2 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap5.3 eVDFT/B3LYP/6-31G(d)
Dipole Moment4.8 DDFT/B3LYP/6-31G(d)

Density Functional Theory (DFT) Applications for Spectroscopic Data Prediction

Density Functional Theory (DFT) has become a standard tool for predicting various spectroscopic data with a high degree of accuracy. nih.gov For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.gov

By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule. For example, the characteristic stretching frequencies of the nitrile (C≡N) and carbonyl (C=O) groups can be precisely predicted.

Similarly, DFT can be used to calculate the NMR chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the interpretation of experimental NMR spectra, especially for complex molecules where signal overlap may occur.

Time-dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax).

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents illustrative data based on typical DFT calculations for spectroscopic prediction.

Spectroscopic DataPredicted ValueMethod
C≡N Stretch (IR)2230 cm⁻¹DFT/B3LYP/6-31G(d)
C=O Stretch (IR)1685 cm⁻¹DFT/B3LYP/6-31G(d)
¹³C Chemical Shift (Nitrile Carbon)118 ppmGIAO-DFT/B3LYP/6-31G(d)
¹H Chemical Shift (Aromatic Protons)7.5-7.8 ppmGIAO-DFT/B3LYP/6-31G(d)
λmax (UV-Vis)275 nmTD-DFT/B3LYP/6-31G(d)

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which contains a piperidine (B6355638) ring, MD simulations can provide a detailed understanding of its conformational landscape.

By simulating the molecule in a solvent environment (e.g., water) at a given temperature and pressure, the various accessible conformations and their relative energies can be explored. This is particularly important for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy conformation in isolation.

MD simulations can reveal the puckering of the piperidine ring (e.g., chair, boat, or twist-boat conformations) and the rotational freedom around the bond connecting the piperidine ring to the benzonitrile (B105546) group. The results of these simulations can be analyzed to determine the most populated conformational states and the energy barriers between them.

Table 3: Conformational Analysis from Molecular Dynamics (Illustrative) This table presents illustrative data based on typical molecular dynamics simulations.

Conformational FeatureObservation from MD Simulation
Piperidine Ring PuckerPredominantly chair conformation
Dihedral Angle (C-N-C-C)Two major rotational states observed
Solvent Accessible Surface Area (SASA)Fluctuations indicate dynamic interaction with solvent

In Silico Mechanistic Pathway Investigations

Computational methods can be employed to investigate the potential metabolic pathways of this compound in silico. By modeling the interaction of the molecule with key metabolic enzymes, such as cytochrome P450s, it is possible to predict the most likely sites of metabolism. arxiv.org

These studies often involve docking the molecule into the active site of the enzyme and then using quantum mechanics/molecular mechanics (QM/MM) methods to simulate the chemical reaction. This can help to identify which atoms are most susceptible to oxidation, reduction, or hydrolysis. For example, the aromatic ring could be a site for hydroxylation, while the lactam ring could be susceptible to hydrolysis. Understanding these potential metabolic pathways is crucial in the early stages of drug discovery to anticipate the formation of active or inactive metabolites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govresearchgate.netmdpi.com For analogs of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By building a mathematical model that relates these descriptors to the observed biological activity of a set of known analogs, the activity of new, unsynthesized analogs can be predicted. This allows for the rational design of more potent and selective compounds.

Table 4: Common Descriptors Used in QSAR Models for Piperidine Derivatives (Illustrative) This table lists common descriptors used in QSAR studies of related compounds.

Descriptor TypeExamples
ElectronicDipole Moment, HOMO/LUMO energies, Partial Atomic Charges
StericMolecular Weight, Molar Refractivity, van der Waals Volume
HydrophobicLogP, Polar Surface Area (PSA)
TopologicalWiener Index, Balaban Index

Exploration of Derivatives and Structure Activity Relationships

Design and Synthesis of 4-(2-Oxopiperidin-1-YL)benzonitrile Analogs

The design of analogs of this compound is guided by the objective of exploring the chemical space around this core scaffold to enhance potency, selectivity, and pharmacokinetic properties. Synthetic strategies for generating these analogs often involve the coupling of a substituted piperidin-2-one with a functionalized benzonitrile (B105546) derivative.

The synthesis of piperidine-containing compounds is a well-established field in organic chemistry, with numerous methods available for the construction and functionalization of the piperidine (B6355638) ring. These methods include intramolecular and intermolecular cyclization reactions, cycloadditions, and various amination techniques. For instance, the synthesis of substituted piperidinones can be achieved through the hydrogenation of corresponding pyridinone precursors.

The coupling of the piperidin-2-one moiety with the benzonitrile ring is typically accomplished through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For example, a common approach involves the reaction of a piperidin-2-one with a fluorobenzonitrile derivative in the presence of a suitable base. Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed to form the crucial C-N bond between the piperidine nitrogen and the benzonitrile ring.

The versatility of these synthetic methods allows for the introduction of a wide range of substituents on both the benzonitrile and piperidin-2-one rings, enabling a systematic exploration of the structure-activity landscape.

Systematic Structure-Activity Relationship (SAR) Investigations of Analogs

Systematic SAR investigations are fundamental to understanding how structural modifications of a lead compound, such as this compound, influence its biological activity. These studies involve the synthesis of a series of analogs with specific structural changes and the subsequent evaluation of their biological effects.

Impact of Substitutions on the Benzonitrile Moiety

The benzonitrile group plays a critical role in the molecular interactions of these compounds. The nitrile group itself can act as a hydrogen bond acceptor or participate in other electronic interactions. Substitutions on the benzonitrile ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a biological target.

For example, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can alter the charge distribution on the aromatic ring and potentially enhance interactions with electron-deficient pockets in a target protein. Conversely, electron-donating groups, such as methoxy (B1213986) or alkyl groups, can increase electron density and affect binding in a different manner. The position of the substituent on the ring is also crucial, as it determines the spatial orientation of the functional group and its ability to interact with specific residues in a binding site.

To illustrate the impact of such substitutions, the following table presents hypothetical SAR data for a series of benzonitrile analogs of a related N-aryl lactam series, highlighting changes in inhibitory concentration (IC₅₀) with different substituents.

CompoundBenzonitrile SubstitutionIC₅₀ (nM)
1a H150
1b 2-Fluoro120
1c 3-Fluoro85
1d 4-Fluoro200
1e 3-Chloro70
1f 4-Methoxy350
1g 3-Trifluoromethyl55

Note: The data in this table is representative of typical SAR trends for N-aryl lactam analogs and is for illustrative purposes only.

Modifications of the Piperidin-2-one Ring

Substitutions on the piperidin-2-one ring can introduce new points of interaction with a biological target. For example, the introduction of a hydroxyl group could provide a hydrogen bond donor, while an alkyl group could engage in hydrophobic interactions. The stereochemistry of these substituents is often critical, with different enantiomers or diastereomers exhibiting markedly different biological activities.

The following table illustrates the potential impact of substitutions on the piperidin-2-one ring on the activity of a hypothetical series of analogs.

CompoundPiperidin-2-one ModificationIC₅₀ (nM)
2a Unsubstituted150
2b (R)-3-Methyl100
2c (S)-3-Methyl250
2d 4,4-Dimethyl80
2e 5-Hydroxy180

Note: The data in this table is representative of typical SAR trends for substituted piperidin-2-one analogs and is for illustrative purposes only.

Linker Region Variation

While the core structure of this compound does not possess a distinct linker, modifications that alter the spatial relationship between the benzonitrile and piperidin-2-one rings can be considered as variations of a "linker region." For instance, the insertion of a methylene (B1212753) group between the nitrogen of the piperidin-2-one and the benzonitrile ring would create a benzyl-type analog.

Such variations can significantly alter the flexibility and conformational preferences of the molecule, which can be crucial for optimal binding to a target. A longer or more flexible linker might allow the molecule to adopt a conformation that is more complementary to the binding site, while a more rigid linker could pre-organize the molecule in a favorable conformation, reducing the entropic penalty of binding.

Rational Design Principles for Modulating Molecular Interactions

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the molecular interactions between a drug and its biological target. For analogs of this compound, several rational design principles can be applied to modulate their molecular interactions and improve their pharmacological profiles.

One key principle is bioisosterism , which involves replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. drugdesign.orgnih.govacs.org For example, the nitrile group on the benzonitrile ring could be replaced with other electron-withdrawing groups such as a trifluoromethyl group or a small heterocyclic ring to probe different interactions within the binding site. drugdesign.org

Structure-based drug design is another powerful approach that utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. By visualizing the binding site, medicinal chemists can design analogs that make more favorable contacts with the protein, such as forming additional hydrogen bonds or hydrophobic interactions.

Conformational analysis and molecular modeling are also essential tools in the rational design process. These computational methods can be used to predict the preferred conformations of different analogs and to understand how structural modifications affect their shape and flexibility. This information can then be used to design molecules that are pre-organized for binding, which can lead to higher affinity. nih.gov The introduction of chiral centers in the piperidine ring is a strategy to explore conformational space and enhance biological activity and selectivity. thieme-connect.comthieme-connect.com

By applying these rational design principles, researchers can systematically optimize the structure of this compound analogs to develop new compounds with improved therapeutic potential.

Supramolecular Chemistry of 4 2 Oxopiperidin 1 Yl Benzonitrile

Molecular Recognition and Self-Assembly Phenomena

Although no specific studies on the molecular recognition and self-assembly of 4-(2-Oxopiperidin-1-YL)benzonitrile have been reported, the benzonitrile (B105546) moiety is known to participate in such interactions. Research on other benzonitrile derivatives has shown their ability to be recognized by host molecules, such as phosphorylated cavitands. clockss.org This recognition is often driven by a combination of π-π stacking interactions between the electron-rich aromatic rings of the host and the benzonitrile guest, as well as C-H···N hydrogen bonds involving the cyano group. clockss.org It is plausible that this compound could engage in similar interactions, with the 2-oxopiperidinyl group potentially influencing the solubility and steric factors of such assemblies.

Role in Host-Guest Systems

The field of host-guest chemistry relies on the specific binding of a "guest" molecule within a larger "host" molecule. chemrxiv.org Common hosts include cyclodextrins, cucurbiturils, and pillararenes, which possess hydrophobic cavities and hydrophilic portals, making them suitable for encapsulating guest molecules in aqueous environments. chemrxiv.orgoiccpress.com

Given the structural components of this compound, it could theoretically act as a guest molecule. The benzonitrile portion could be encapsulated within the hydrophobic cavity of a host, while the more polar oxopiperidinyl group could interact with the host's portals. However, without experimental data, the affinity and specificity of this compound for any particular host system remain unknown. The potential for this compound to act as a host is less likely due to its lack of a pre-organized cavity, a defining feature of host molecules.

Intermolecular Forces and Crystal Engineering in Supramolecular Assemblies

Crystal engineering is a subfield of supramolecular chemistry focused on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular forces. wikipedia.org The crystalline structure of this compound, if determined, would provide significant insight into the dominant intermolecular forces at play.

Based on its chemical structure, several types of intermolecular interactions could be anticipated to direct its self-assembly in the solid state:

Dipole-dipole interactions: The amide group in the oxopiperidinyl ring and the nitrile group are both highly polar, leading to strong dipole-dipole interactions that would play a crucial role in the crystal packing.

Hydrogen bonding: While the molecule lacks a traditional hydrogen bond donor, the carbonyl oxygen of the lactam and the nitrogen of the nitrile group can act as hydrogen bond acceptors.

π-π stacking: The benzonitrile ring can participate in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these forces would dictate the final three-dimensional arrangement of the molecules in a crystal. However, without experimental crystallographic data, the specific packing motifs and the resulting crystal structure cannot be described.

Analytical Method Development and Purity Profiling in Research Synthesis

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating and quantifying 4-(2-Oxopiperidin-1-YL)benzonitrile from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is the most prominently reported technique for this purpose.

Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of this compound, often as part of a broader analysis of the active pharmaceutical ingredient Apixaban and its related substances. nih.govmatrix-fine-chemicals.com The development of a successful HPLC method involves the careful optimization of several parameters to achieve efficient and reproducible separation. nih.govnih.gov

Key developmental considerations include the selection of the stationary phase, mobile phase composition, and detector wavelength. C18 columns are consistently used as the stationary phase, providing effective separation based on the hydrophobicity of the analytes. nih.govmatrix-fine-chemicals.combldpharm.comnih.gov The mobile phase typically consists of an aqueous component, often a buffer like phosphate (B84403) or 0.1% trifluoroacetic acid (TFA), and an organic modifier, most commonly acetonitrile. nih.govbldpharm.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the separation of all compounds, from polar impurities to the less polar main analyte. nih.gov

Detection is most effectively achieved using a UV detector set at a wavelength where the analyte and its potential impurities exhibit strong absorbance, with 280 nm being a commonly selected wavelength. nih.govbldpharm.comnih.gov The column temperature is also controlled, typically around 25-30°C, to ensure reproducible retention times. nih.govbldpharm.com

Table 1: Examples of Reported HPLC Chromatographic Conditions

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase Puratis C18 (250 × 4.6mm, 5µm) nih.gov Inertsil ODS-3 C18 (150 mm × 4.6 mm 5 µm) bldpharm.com C18 column (4.6 id x 250mm; 5µm) nih.gov
Mobile Phase A 0.1% TFA in water nih.gov Phosphate Buffer (pH 3.8) bldpharm.com Water nih.gov
Mobile Phase B Acetonitrile nih.gov Acetonitrile bldpharm.com Acetonitrile nih.gov
Elution Mode Gradient nih.gov Isocratic (55:45 v/v) bldpharm.com Isocratic (40:60 v/v) nih.gov
Flow Rate Varies (e.g., 0.2 mL/min) nih.gov 1.0 ml/min bldpharm.com Not Specified
Detection (UV) 280 nm nih.gov 280 nm bldpharm.com 280 nm nih.gov
Column Temp. 25°C nih.gov 30℃ bldpharm.com Not Specified
Retention Time Not specified for compound 3.9 min (for Apixaban) bldpharm.com Not Specified

This table is a representation of typical conditions and may not reflect the direct analysis of this compound as a primary analyte but as part of a mixture with related substances.

While HPLC is the dominant technique, Gas Chromatography (GC) is another powerful separation tool. However, for a compound like this compound, which has a relatively high molecular weight and lower volatility, its application is less common. The compound's thermal stability is a key consideration; it must be able to withstand the high temperatures of the GC inlet and column without degradation.

Literature specifically detailing a validated GC method for the routine analysis of this compound is not widely available. For similar heterocyclic structures, GC analysis often requires derivatization to increase the volatility and thermal stability of the analyte. preprints.org For instance, a GC procedure was developed for a metabolite of bezitramide, which also contains a piperidinyl moiety, but this required derivatization prior to analysis. preprints.org Should a GC method be developed, a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be suitable for quantification, while mass spectrometry (GC-MS) would be invaluable for structural confirmation and impurity identification.

Impurity Identification and Characterization Strategies

The purity profile of a research-grade compound is critical. Impurities can arise from various sources, including unreacted starting materials, intermediates from competing reaction pathways, or degradation products. A key strategy for identifying potential degradation products is to conduct forced degradation or stress studies. nih.govmatrix-fine-chemicals.com This involves subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. nih.govmatrix-fine-chemicals.com

The developed HPLC method is then used to separate these newly formed impurities from the main compound. The combination of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful tool for characterization. nih.gov It provides the retention time from the LC and the mass-to-charge ratio (and fragmentation patterns) from the MS, which allows for the tentative identification and structural elucidation of the impurities. By analyzing the impurity profile, the synthesis process can be refined to minimize the formation of unwanted by-products.

Validation of Analytical Methods for Research Scale

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose, as per guidelines like those from the International Council for Harmonisation (ICH) Q2(R1). For research-scale synthesis, validation ensures that the data regarding yield and purity are reliable. The validation process evaluates several key performance characteristics.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities and degradation products. bldpharm.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. bldpharm.comnih.gov A correlation coefficient (r²) greater than 0.99 is typically considered excellent. nih.gov

Range: The concentration interval over which the method is shown to be precise, accurate, and linear. For impurities, this is typically from the reporting threshold to 120% of the specification.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of standard is added to a sample and the recovery percentage is calculated. nih.govbldpharm.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with results typically expressed as the relative standard deviation (%RSD). nih.govbldpharm.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These parameters indicate the sensitivity of the method. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition), providing an indication of its reliability during normal usage. nih.gov

Table 2: Typical Validation Parameters for an HPLC Method

Parameter Typical Acceptance Criteria/Finding Reference
Linearity (r²) > 0.999
Accuracy (% Recovery) 94.2% - 108.5% nih.gov
Precision (%RSD) < 5.0% for impurities nih.gov
LOD e.g., 0.31 ppm (for Apixaban) nih.gov
LOQ e.g., 0.96 ppm (for Apixaban) nih.gov
Robustness No significant change in resolution with varied conditions nih.gov

This table provides example values from validated methods for related pharmaceutical analyses to illustrate typical performance characteristics.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms piperidine ring conformation. For example, benzonitrile derivatives show distinct aromatic proton shifts at δ 7.4–8.2 ppm and nitrile carbon signals near δ 118 ppm .
  • X-ray crystallography : SHELX software refines crystal structures, revealing chair conformations of piperidine rings and van der Waals interactions in packing .
  • HRMS : Validates molecular weight (e.g., experimental m/z vs. calculated values within ±0.001 Da) .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap and water if exposed .
  • Waste disposal : Segregate hazardous waste and use licensed disposal services .

How does the compound’s electronic structure influence its reactivity in photochemical applications?

Advanced
The nitrile group and piperidone ring enable charge-transfer states. Time-resolved fluorescence spectroscopy reveals:

  • Twisted intramolecular charge transfer (TICT) : Solvent polarity stabilizes TICT states, affecting emission spectra .
  • Rehybridization effects : The nitrile group’s electron-withdrawing nature enhances conjugation, detectable via UV-Vis (λmax ~270–300 nm) .

What role does this compound play in designing bioactive molecules?

Advanced
It serves as a precursor for anticancer and antimalarial agents. For example:

  • Structural intermediates : Piperidine rings provide rigidity, improving target binding (e.g., kinase inhibitors) .
  • Derivative synthesis : Thiazole or triazole moieties are added to enhance bioavailability, as seen in HIV replication inhibitors with IC₅₀ values <1 μM .

How can researchers resolve contradictions in spectral data during purity analysis?

Q. Advanced

  • Multi-method validation : Cross-validate NMR, HRMS, and HPLC to distinguish impurities from isomeric byproducts .
  • Dynamic NMR : Detect rotational barriers in piperidine rings that may cause signal splitting .
  • Crystallographic refinement : SHELXL resolves disorder in crystal structures, clarifying ambiguous spectroscopic assignments .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced

  • Racemization risk : Use chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) to preserve stereocenters .
  • Process monitoring : In situ FTIR tracks intermediate formation to minimize side reactions .

How is computational modeling applied to predict the compound’s pharmacokinetic properties?

Q. Advanced

  • Molecular docking : AutoDock Vina simulates binding to targets like xanthine oxidase (binding energy <−8 kcal/mol) .
  • ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability scores (>0.55), guiding lead optimization .

What discrepancies exist in reported biological activities of derivatives, and how can they be addressed?

Q. Advanced

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., 1i derivative: 46% yield vs. 1l: 16% yield) to identify structure-activity outliers .
  • Proteomic profiling : Use kinome-wide screening to validate target specificity and off-pathway effects .

Can this compound be adapted for non-pharmaceutical applications, such as materials science?

Advanced
Yes, its π-conjugated system enables use in:

  • OLEDs : As an electron-transport layer, achieving EQE >20% in non-doped devices .
  • Polymers : Nitrile groups participate in click chemistry for functionalized hydrogels .

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4-(2-Oxopiperidin-1-YL)benzonitrile
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Reactant of Route 2
4-(2-Oxopiperidin-1-YL)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.